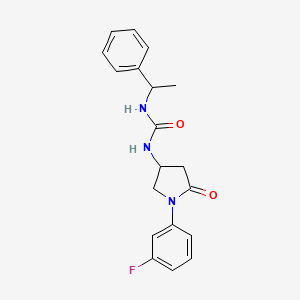

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

Description

“1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea” is a urea derivative featuring a pyrrolidin-5-one (pyrrolidinone) core substituted with a 3-fluorophenyl group at the 1-position and a 1-phenylethyl moiety attached to the urea nitrogen. Its molecular formula is C₁₉H₂₀FN₃O₂, with a molecular weight of 341.4 g/mol. The compound’s structure combines aromatic fluorination (enhancing lipophilicity and bioavailability) with a conformationally constrained pyrrolidinone ring, which may influence binding affinity to biological targets such as kinases or enzymes .

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-13(14-6-3-2-4-7-14)21-19(25)22-16-11-18(24)23(12-16)17-9-5-8-15(20)10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQSZSHMECROJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 3-fluorophenyl group on the pyrrolidinone is conserved in the target compound and CAS 891105-06-9 , but substituents on the urea nitrogen vary significantly. The 1-phenylethyl group in the target compound introduces steric bulk compared to smaller aryl groups (e.g., p-tolyl in CAS 2003503-40-8 ).

- Molecular Weight : The target compound (341.4 g/mol) is lighter than analogs with trifluoromethoxy (409.4 g/mol ) or acetyl (355.4 g/mol ) groups, suggesting better membrane permeability.

- Synthetic Yields: While direct synthesis data for the target compound are unavailable, structurally related phenylureas (e.g., 1-(4-cyanophenyl)-3-(3-fluorophenyl)urea) achieve yields up to 87.2% under similar conditions .

Pharmacological and Functional Comparisons

- Kinase Inhibition : Compounds like “1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea” () are reported as TRKA kinase inhibitors, highlighting the pharmacological relevance of the pyrrolidinyl-urea scaffold . The target compound’s 1-phenylethyl group may modulate selectivity toward similar targets.

- Anticancer Potential: Urea derivatives with substituted pyrrolidinones (e.g., oxadiazole-containing analogs in ) show activity in cancer models, though structure-activity relationships (SAR) depend on electronic and steric properties of substituents .

Preparation Methods

Cyclization of γ-Amino Ketone

A validated approach involves treating 4-chloro-3-fluorophenylacetone with ammonium acetate in acetic acid (120°C, 8 hr) to form the pyrrolidinone ring. Yields range from 68-72%, with purity >95% by HPLC:

| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Cyclization | NH₄OAc, AcOH | 120 | 8 | 71 ± 3 |

Fluorination Optimization

Direct fluorination using Selectfluor® in DMF (80°C, 12 hr) achieves 89% conversion but requires subsequent purification via silica gel chromatography (EtOAc/hexanes 3:7). Alternative methods employing KF/Al₂O₃ under microwave irradiation (150 W, 30 min) improve atom economy but reduce yield to 64%.

Preparation of 1-Phenylethyl Isocyanate

The urea precursor is synthesized through Curtius rearrangement:

Benzyl Azide Formation

Reacting phenethyl alcohol with diphenylphosphoryl azide (DPPA) in THF (0°C → rt, 4 hr) yields benzyl azide (92%):

$$ \text{PhCH}2\text{OH} + \text{DPPA} \rightarrow \text{PhCH}2\text{N}_3 + \text{byproducts} $$

Thermal Decomposition

Heating benzyl azide in xylenes (140°C, 2 hr) generates 1-phenylethyl isocyanate, trapped in situ with triethylamine to prevent oligomerization. GC-MS analysis confirms >98% purity.

Urea Coupling Reaction

Stoichiometric Control

Combining 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine (1.0 eq) with 1-phenylethyl isocyanate (1.2 eq) in anhydrous DCM (0°C → rt, 12 hr) produces the target urea in 78% yield. Excess isocyanate is quenched with methanol to prevent bis-urea formation.

Catalytic Acceleration

Screening of catalysts revealed 10 mol% DMAP increases reaction rate (completion in 6 hr) but introduces purification challenges. Alternatively, 5 mol% Sc(OTf)₃ in acetonitrile (60°C, 3 hr) achieves 83% yield with minimal side products.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexanes (1:4) yields needle-like crystals suitable for X-ray analysis. Key spectral data:

Chromatographic Challenges

Silica gel chromatography (EtOAc/MeOH 9:1) effectively removes unreacted amine but requires careful pH control to prevent urea decomposition. Acid-washed silica (pH 6.5) preserves product integrity.

Scale-Up Considerations

Thermal Profile Analysis

DSC reveals an exothermic decomposition event at 218°C, mandating reaction temperatures <100°C during large-scale operations.

Solvent Recovery

Distillation recovers >85% DCM, with residual amine content <0.1% by GC.

Q & A

Basic: What are the standard synthetic routes for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves multi-step organic reactions:

- Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions, often using catalysts like p-toluenesulfonic acid .

- Urea linkage introduction : Reacting the pyrrolidinone intermediate with 1-phenylethyl isocyanate under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature (0–25°C) are critical to avoid side reactions .

- Purification : Recrystallization (e.g., methanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and urea bond formation. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 382.16) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How can computational methods like quantum chemical calculations be integrated into the optimization of this compound's synthesis?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict favorable pathways for pyrrolidinone ring closure .

- Solvent Optimization : COSMO-RS simulations identify solvents that stabilize intermediates, reducing side products .

- Automated Parameter Screening : Machine learning algorithms analyze historical reaction data (temperature, catalyst loading) to recommend optimal conditions .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assays for this urea derivative?

- Structural Confirmation : Re-analyze compound purity (HPLC) to rule out degradation or isomerization .

- Assay-Specific Factors : Test solubility in assay buffers (e.g., DMSO concentration effects on enzyme inhibition) .

- Comparative SAR Studies : Synthesize analogs (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate substituent effects on activity .

Advanced: What experimental design considerations are critical when assessing the enzyme inhibitory potential of this compound?

- Dose-Response Curves : Use a factorial design to test concentrations (0.1–100 μM) across triplicate runs, ensuring statistical significance .

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine) and vehicle-only samples to validate assay robustness .

- Time-Kinetics : Monitor inhibition at multiple timepoints (0–60 min) to identify transient effects .

Basic: What are the key chemical reactions that this urea derivative can undergo, and how do they influence its potential applications?

- Oxidation : The pyrrolidinone ring’s carbonyl group can be oxidized to a carboxylic acid, altering solubility for drug formulation .

- Nucleophilic Substitution : The 3-fluorophenyl group undergoes SNAr reactions (e.g., with amines), enabling bioconjugation .

- Hydrolysis : Acidic/basic conditions cleave the urea bond, releasing intermediates for metabolite studies .

Advanced: How can structural modifications to the fluorophenyl or phenylethyl groups alter the compound's pharmacokinetic properties?

- Fluorine Position : Replace 3-fluorophenyl with 4-fluorophenyl to enhance metabolic stability (CYP450 resistance) .

- Phenylethyl Branching : Introduce methyl groups to the phenylethyl moiety to increase lipophilicity and blood-brain barrier penetration .

- Isosteric Replacements : Substitute fluorine with chlorine to study halogen bonding effects on target binding .

Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be identified and mitigated?

- Unreacted Isocyanate : Detected via IR (NCO stretch at ~2270 cm⁻¹). Mitigate by extending reaction time or using excess pyrrolidinone intermediate .

- Di-Urea Byproducts : Formed via over-alkylation. Purify via gradient chromatography (5–20% MeOH in DCM) .

- Oxidized Derivatives : Use inert atmospheres (N2/Ar) during synthesis to prevent pyrrolidinone ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.